

Molecular weight and formula of 3-Amino-4-methoxybenzanilide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4-methoxybenzanilide

Cat. No.: B094723

[Get Quote](#)

An In-depth Technical Guide to 3-Amino-4-methoxybenzanilide

This technical guide provides a comprehensive overview of **3-Amino-4-methoxybenzanilide**, a significant chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Core Compound Information

3-Amino-4-methoxybenzanilide, also known as Fast Red KD Base, is an aromatic amide. Its core structure consists of a benzanilide backbone substituted with an amino and a methoxy group.

Physicochemical Properties

A summary of the key quantitative data for **3-Amino-4-methoxybenzanilide** is presented in the table below. This information is crucial for its application in organic synthesis and material science.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂	[1] [2] [3] [4] [5] [6] [7]
Molecular Weight	242.27 g/mol	[1] [2] [4] [5] [8]
CAS Number	120-35-4	[1] [2] [3] [4] [6] [7] [8]
Appearance	White to light yellow powder	[9]
Purity	≥97%	[3] [6] [7]
Melting Point	154-156 °C	[9]
Boiling Point	364.5 °C at 760 mmHg	[9]
Flash Point	174.3 °C	[9]

Synthesis of 3-Amino-4-methoxybenzanilide

The synthesis of **3-Amino-4-methoxybenzanilide** is a multi-step process that is critical for obtaining a high-purity final product. The following experimental protocol outlines a common synthetic route.

Experimental Protocol: Multi-step Synthesis

This protocol involves the preparation of an intermediate, 3-nitro-4-methoxybenzanilide, followed by its reduction to the final product.

Step 1: Preparation of 3-nitro-4-chlorobenzanilide

- In a 1000L reaction vessel, charge chlorobenzene (200 kg) and aniline (27 kg).
- Initiate stirring and add 3-nitro-4-chlorobenzoic acid (50 kg).
- Warm the mixture to 70-80°C.
- Add thionyl chloride (40 kg) dropwise.
- After the addition is complete, heat the mixture to 100°C and maintain for 2 hours.

- Cool the reaction mixture to room temperature.
- Add water (400 kg) dropwise.
- Heat to reflux, then switch to distillation to remove chlorobenzene under normal pressure.
- Cool the mixture, filter, and dry the solid to obtain 3-nitro-4-chlorobenzanilide.

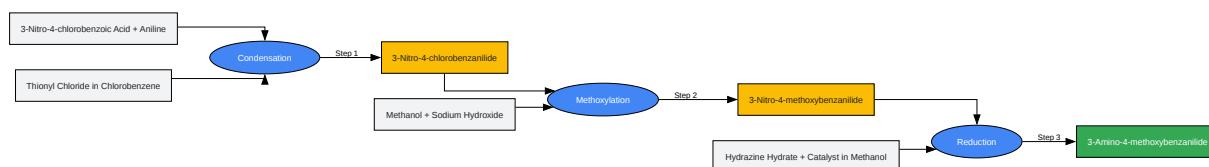
Step 2: Preparation of 3-nitro-4-methoxybenzanilide

- In a 1000L reaction flask, charge methanol (400 kg).
- Start stirring and add the 3-nitro-4-chlorobenzanilide (55.4 kg) obtained from the previous step.
- Add sodium hydroxide (8.8 kg).
- Heat the mixture to reflux and maintain for 8 hours.
- Cool the reaction mixture, filter, wash with water, and dry to yield 3-nitro-4-methoxybenzanilide.

Step 3: Preparation of **3-Amino-4-methoxybenzanilide**

- In a 1000L reaction vessel, charge methanol (400 kg).
- Begin stirring and add the 3-nitro-4-methoxybenzanilide (51.7 kg) from Step 2.
- Add a catalyst, such as alkali formula ferrous oxide (2 kg), and water (100 kg).
- Add hydrazine hydrate (85%, 18 kg) dropwise while maintaining the temperature at 55-60°C.
- After the addition, reflux the mixture for 3 hours.
- Perform hot filtration to remove the catalyst.
- Concentrate the filtrate to two-thirds of its original volume.

- Cool the solution, filter the resulting solid, and dry to obtain **3-Amino-4-methoxybenzanilide**.^[2]


Applications and Biological Relevance

3-Amino-4-methoxybenzanilide is primarily utilized as an intermediate in the synthesis of organic pigments and dyes.^{[9][10]} It is a key component in the production of various red and violet pigments used in the textile industry for dyeing and printing cotton, viscose, and linen fibers.^[3]

While its direct biological activity and involvement in signaling pathways are not extensively documented in publicly available literature, it is classified as a potential endocrine-disrupting compound.^[1] However, the specific mechanisms and pathways associated with this potential activity are yet to be fully elucidated. The core structure of this compound, anilide, is present in many biologically active molecules, suggesting that derivatives of **3-Amino-4-methoxybenzanilide** could be of interest in drug discovery and development.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process for **3-Amino-4-methoxybenzanilide**, from starting materials to the final product.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **3-Amino-4-methoxybenzanilide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents
[patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 3-AMINO-4-METHOXYBENZANILIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 3-Amino-4-methoxybenzanilide | 120-35-4 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap
[eureka.patsnap.com]
- 10. 3-amino-4-methoxybenzanilide | 120-35-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- To cite this document: BenchChem. [Molecular weight and formula of 3-Amino-4-methoxybenzanilide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094723#molecular-weight-and-formula-of-3-amino-4-methoxybenzanilide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com